1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid

Catalog No.
S692023
CAS No.
926214-32-6
M.F
C11H17NO4
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carbo...

CAS Number

926214-32-6

Product Name

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid

IUPAC Name

1-(oxolane-2-carbonyl)piperidine-4-carboxylic acid

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C11H17NO4/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h8-9H,1-7H2,(H,14,15)

InChI Key

VZASSXIQWHBVHK-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)N2CCC(CC2)C(=O)O

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)C(=O)O

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol. The compound features a piperidine ring substituted with a tetrahydrofuran-2-ylcarbonyl group at one position and a carboxylic acid at another. This unique structure contributes to its potential applications in medicinal chemistry and organic synthesis. The compound is identified by the CAS number 926214-32-6 and is cataloged in various chemical databases, including PubChem and ChemicalBook .

There is no scientific research available on the mechanism of action of THP-PCA.

No safety information on THP-PCA is available in scientific literature.

Citation

  • SCBT. 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid [CAS 926214-32-6]. [Online] Available at: (Accessed on May 2, 2024)

The chemical reactivity of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in typical acid-base reactions, while the piperidine nitrogen may act as a nucleophile in substitution reactions. Additionally, the carbonyl group in the tetrahydrofuran moiety can undergo nucleophilic addition reactions, making it versatile for further synthetic transformations.

Synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One possible method includes:

  • Formation of Tetrahydrofuran Derivative: Starting from commercially available tetrahydrofuran, a carbonyl group can be introduced through oxidation or other methods.
  • Piperidine Formation: Piperidine can be synthesized via cyclization reactions involving appropriate precursors.
  • Coupling Reaction: The tetrahydrofuran derivative can then be coupled with piperidine using coupling agents or through direct condensation to form the final compound.

These steps may vary based on specific reagents and conditions used in the laboratory.

1-Piperidinecarboxylic AcidPiperidine ring with a carboxylic acid groupUsed in various pharmaceutical applications4-PiperidoneKetone functional group on piperidinePrecursor for synthesizing psychoactive drugs2-Tetrahydrofurancarboxylic AcidTetrahydrofuran ring with carboxylic acidUsed in organic synthesis and medicinal chemistry

Uniqueness

The uniqueness of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid lies in its combination of a piperidine ring with both a tetrahydrofuran moiety and a carboxylic acid group. This specific arrangement may confer distinct chemical properties and biological activities compared to similar compounds, making it an interesting candidate for further research in medicinal chemistry and drug development.

Interaction studies are crucial for understanding how 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid interacts with biological systems. Preliminary studies could involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Testing: Conducting assays to determine its effects on cell viability, proliferation, or other biological markers.

Such studies would help elucidate its potential therapeutic roles and safety profile.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesPotential

XLogP3

0.1

Dates

Modify: 2023-08-15

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